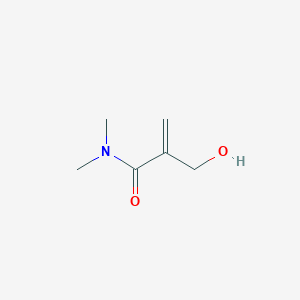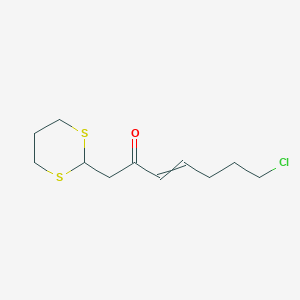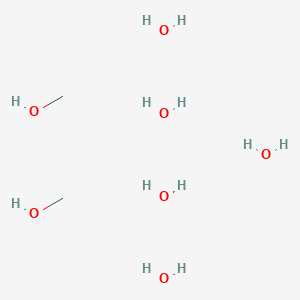
Methanol;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol pentahydrate is a chemical compound that consists of methanol molecules combined with five water molecules. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. Methanol is widely used in various industrial applications, including as a solvent, antifreeze, fuel, and feedstock for the production of chemicals such as formaldehyde and acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol pentahydrate can be synthesized by combining methanol with water under controlled conditions. The preparation involves dissolving methanol in water and allowing the solution to crystallize, forming methanol pentahydrate crystals. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of impurities.
Industrial Production Methods
Methanol is primarily produced through the catalytic hydrogenation of carbon monoxide (CO) and carbon dioxide (CO₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina
Analyse Chemischer Reaktionen
Types of Reactions
Methanol pentahydrate undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂).
Reduction: Methanol can be reduced to methane (CH₄) under specific conditions.
Substitution: Methanol can undergo substitution reactions to form methyl esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) are often used in esterification reactions.
Major Products
- Formaldehyde (CH₂O)
- Formic acid (HCOOH)
- Methyl esters and ethers
Wissenschaftliche Forschungsanwendungen
Methanol pentahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
- Biology: Employed in the preservation and fixation of biological specimens.
- Medicine: Utilized in the production of pharmaceuticals and as a denaturant for ethanol.
- Industry: Used in the manufacture of formaldehyde, acetic acid, and other chemicals. It is also a component in antifreeze and windshield washer fluids.
Wirkmechanismus
Methanol exerts its effects primarily through its metabolism in the liver, where it is oxidized to formaldehyde by the enzyme alcohol dehydrogenase. Formaldehyde is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is responsible for the toxic effects of methanol, including metabolic acidosis and damage to the optic nerve, leading to blindness.
Vergleich Mit ähnlichen Verbindungen
Methanol pentahydrate can be compared with other similar compounds such as:
- Ethanol (C₂H₅OH): Ethanol is less toxic than methanol and is commonly used as a beverage alcohol.
- Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent but is more toxic than ethanol.
- Ethylene glycol (C₂H₆O₂): Used as an antifreeze, it is highly toxic and can cause kidney failure.
Methanol pentahydrate is unique due to its combination of methanol and water molecules, which can influence its physical properties and reactivity compared to anhydrous methanol.
Eigenschaften
CAS-Nummer |
921771-25-7 |
|---|---|
Molekularformel |
C2H18O7 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
InChI-Schlüssel |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
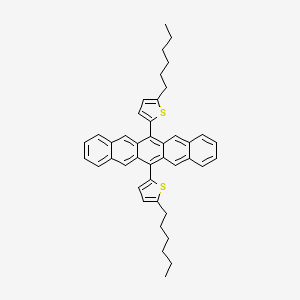

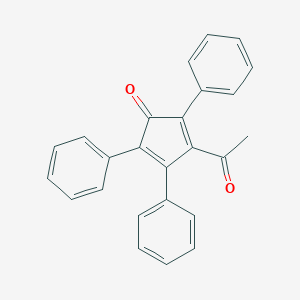
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
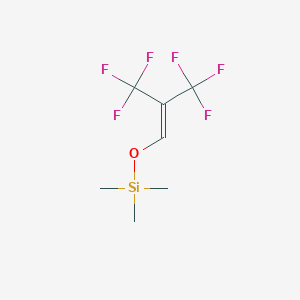
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
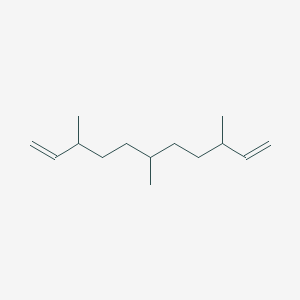
silane](/img/structure/B14180491.png)
